p-Tolyl isobutyrate chemical structure and properties
p-Tolyl isobutyrate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of p-tolyl isobutyrate. The information is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who may utilize this compound in their work.
Chemical Structure and Identifiers
p-Tolyl isobutyrate, also known as 4-methylphenyl 2-methylpropanoate, is an ester with the chemical formula C₁₁H₁₄O₂. It is structurally characterized by an isobutyryl group attached to the oxygen atom of a p-cresol (B1678582) moiety.
Systematic IUPAC Name: (4-methylphenyl) 2-methylpropanoate
CAS Number: 103-93-5[1]
Molecular Formula: C₁₁H₁₄O₂[1]
Molecular Weight: 178.23 g/mol [1]
Chemical Structure:
CH₃
O
O
CH₃
CH₃
Physical and Chemical Properties
A summary of the key physical and chemical properties of p-tolyl isobutyrate is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless liquid with a fruity, floral odor. | [2] |
| Boiling Point | 237 °C | [2] |
| Density | 0.993 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.487 | [2] |
| Flash Point | 205 °F (96.1 °C) | |
| Vapor Pressure | 0.0312 mmHg at 25 °C | |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [2] |
| LogP | 2.89 |
Synthesis of p-Tolyl Isobutyrate
p-Tolyl isobutyrate is typically synthesized via the esterification of p-cresol with isobutyric acid or its derivatives, such as isobutyryl chloride or isobutyric anhydride. A common laboratory-scale method is the Fischer esterification, which involves reacting p-cresol with isobutyric acid in the presence of an acid catalyst.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is based on a general procedure for the esterification of phenols with carboxylic acids.
Materials:
-
p-Cresol
-
Isobutyric acid
-
Concentrated sulfuric acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add p-cresol (1.0 eq) and isobutyric acid (1.2-1.5 eq).
-
Add a suitable solvent, such as toluene, to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitor the reaction progress by observing the amount of water collected or by using an appropriate analytical technique (e.g., TLC, GC).
-
Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted isobutyric acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude p-tolyl isobutyrate.
-
The crude product can be further purified by vacuum distillation if necessary.
Caption: Synthesis of p-Tolyl Isobutyrate.
Spectroscopic Data
The following tables summarize the key spectroscopic data for p-tolyl isobutyrate.
NMR Spectroscopy
| ¹H NMR (in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | ~7.13 | d | 2H, ortho to -O- |
| Aromatic Protons | ~6.93 | d | 2H, meta to -O- |
| Methine Proton | ~2.76 | sept | 1H, -CH(CH₃)₂ |
| Methyl Protons (Aryl) | ~2.31 | s | 3H, Ar-CH₃ |
| Methyl Protons (Isobutyryl) | ~1.29 | d | 6H, -CH(CH₃)₂ |
| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~176.0 | C=O |
| Aromatic Carbon (ipso, -O-) | ~148.5 | C-O |
| Aromatic Carbon (ipso, -CH₃) | ~134.5 | C-CH₃ |
| Aromatic Carbons | ~129.8 | CH (meta) |
| Aromatic Carbons | ~120.8 | CH (ortho) |
| Methine Carbon | ~34.2 | -CH(CH₃)₂ |
| Methyl Carbon (Aryl) | ~20.7 | Ar-CH₃ |
| Methyl Carbons (Isobutyryl) | ~19.0 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2970 | C-H | Alkyl stretch |
| ~1750 | C=O | Ester carbonyl stretch |
| ~1510, ~1460 | C=C | Aromatic ring stretch |
| ~1200, ~1170 | C-O | Ester C-O stretch |
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment Ion |
| 178 | Moderate | [M]⁺ (Molecular Ion) |
| 108 | High | [HOC₆H₄CH₃]⁺ (p-cresol radical cation) |
| 71 | Moderate | [CH(CH₃)₂CO]⁺ (isobutyryl cation) |
| 43 | High | [CH(CH₃)₂]⁺ (isopropyl cation) |
Applications in Research and Drug Development
While p-tolyl isobutyrate is primarily known for its use as a fragrance and flavoring agent, its chemical structure lends itself to applications in organic synthesis and as a potential building block in the development of more complex molecules.
One notable application is its use in the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, which are valuable intermediates in the synthesis of various pharmaceuticals. The Fries rearrangement of p-tolyl isobutyrate can provide a direct route to substituted hydroxy aryl ketones, which are key structural motifs in a number of biologically active compounds.
Caption: Fries Rearrangement Workflow.
